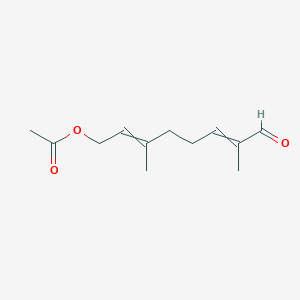
2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)-
Cat. No. B1148219
M. Wt: 210.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US04745229
Procedure details


2.36 g (9.41 mmols) of 6-chloro-3,7-dimethyl-2,7-octadienyl acetate (purity: 92%), 92 mg (0.93 mmols) of copper(I) chloride and 3.65 g (29.6 mmols) of triethylamine N-oxide (purity: 95%) were placed in a flask, to which 5 ml of dioxane was added, followed by agitation of the mixture at 50° C. for 10 hours. 40 ml of water was added to the reaction mixture, after which it was extracted twice each with 70 ml of diethyl ether. The resultant extract was successively washed with each 20 ml of 3% sulfuric acid, a saturated sodium hydrogen carbonate aqueous solution and a saturated ammonium chloride aqueous solution, and dried with magnesium sulfate. The solvent was distilled off from the solution and the resultant residue was purified by column chromatography using silica gel [eluent: ethyl acetate/hexane (ratio by volume)=1/9-1/3], thereby obtaining 1.21 g of 8-acetoxy-2,6-dimethyl-2,6-octadienal. Yield: 61%. The results of the instrumental analysis were found to be substantially coincident with those obtained in Example 9(b).
Name
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
Quantity
2.36 g
Type
reactant
Reaction Step One



Name
copper(I) chloride
Quantity
92 mg
Type
catalyst
Reaction Step One


Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:15])[CH2:8][CH2:9][CH:10](Cl)[C:11]([CH3:13])=[CH2:12])(=[O:3])[CH3:2].C([N+]([O-:23])(CC)CC)C.O1CCOCC1>[Cu]Cl.O>[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:15])[CH2:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH:12]=[O:23])(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
|
|
Quantity
|
2.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC=C(CCC(C(=C)C)Cl)C
|
|
Name
|
|
|
Quantity
|
3.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[N+](CC)(CC)[O-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
copper(I) chloride
|
|
Quantity
|
92 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
after which it was extracted twice each with 70 ml of diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resultant extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was successively washed with each 20 ml of 3% sulfuric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium hydrogen carbonate aqueous solution and a saturated ammonium chloride aqueous solution, and dried with magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off from the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant residue was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC=C(CCC=C(C=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.21 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
